molecular formula C11H8N2O2 B048885 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 123990-79-4

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B048885
CAS No.: 123990-79-4
M. Wt: 200.19 g/mol
InChI Key: YGUXGTBWQYMRDL-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Mode of Action

Some studies suggest that similar compounds may interact with their targets via intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the DNA’s normal function. More research is needed to confirm this mode of action for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of 2-aminobenzonitrile with methoxyacetyl chloride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its methoxy group at the 6-position, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUXGTBWQYMRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561108
Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123990-79-4
Record name 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123990-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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